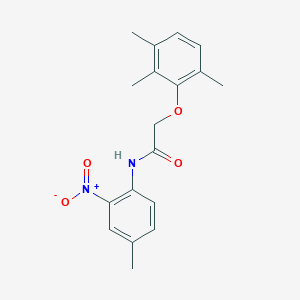![molecular formula C25H18N8S B255169 (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile](/img/structure/B255169.png)
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile, also known as BTP, is a chemical compound with potential applications in scientific research. This compound has gained attention due to its ability to inhibit the activity of certain enzymes, making it a promising candidate for drug development.
Mechanism of Action
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile works by binding to the active site of enzymes and inhibiting their activity. This compound has been shown to be particularly effective against enzymes that are involved in the production of reactive oxygen species (ROS), which are known to play a role in various disease processes.
Biochemical and Physiological Effects:
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has been shown to have a number of biochemical and physiological effects, including the inhibition of ROS production, the reduction of inflammation, and the induction of apoptosis (programmed cell death). These effects make (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of these enzymes without affecting other cellular processes. However, one limitation of using (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile is its potential toxicity, which must be carefully monitored in lab experiments.
Future Directions
There are several potential future directions for research on (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile. One area of interest is the development of more potent analogs of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile that could be used in drug development. Another area of interest is the investigation of the potential use of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanisms of action of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile and its potential applications in various disease processes.
Synthesis Methods
The synthesis of (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile involves the reaction of 5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-diamine with a suitable reagent such as potassium cyanide or sodium cyanide. The resulting compound is then subjected to a series of purification steps to obtain pure (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile.
Scientific Research Applications
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has been studied extensively for its potential use in drug development. This compound has been shown to inhibit the activity of certain enzymes that are involved in various disease processes, including cancer and inflammation. (Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
Product Name |
(Z)-5-(benzo[d]thiazol-2(3H)-ylidene(cyano)methyl)-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile |
|---|---|
Molecular Formula |
C25H18N8S |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-[(Z)-3H-1,3-benzothiazol-2-ylidene(cyano)methyl]-6-(4-phenylpiperazin-1-yl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C25H18N8S/c26-14-18(25-31-19-8-4-5-9-22(19)34-25)23-24(30-21(16-28)20(15-27)29-23)33-12-10-32(11-13-33)17-6-2-1-3-7-17/h1-9,31H,10-13H2/b25-18+ |
InChI Key |
LMTXULPNYWKZON-XIEYBQDHSA-N |
Isomeric SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3/C(=C/4\NC5=CC=CC=C5S4)/C#N)C#N)C#N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3C(=C4NC5=CC=CC=C5S4)C#N)C#N)C#N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NC(=C(N=C3C(=C4NC5=CC=CC=C5S4)C#N)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Butyl 4-{[2-cyano-3-(4-hydroxy-3-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B255097.png)
![N-benzyl-4-{2-[3-(4-methoxyphenyl)acryloyl]hydrazino}-4-oxobutanamide](/img/structure/B255099.png)

![3-[(Z)-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]methyl]phenol](/img/structure/B255102.png)
![ethyl 2-[3-(furan-2-ylcarbonyl)-4-hydroxy-2-(4-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B255103.png)
![9-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255106.png)
![7-Methyl-2-(4-morpholinyl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B255107.png)
![7-methyl-3-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(1-piperidinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B255110.png)

![N'-[(Z)-(3,5-dibromo-4-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]-4-hydroxybenzohydrazide](/img/structure/B255115.png)
![2-amino-N'-[(Z)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4-methyl-1,3-thiazole-5-carbohydrazide](/img/structure/B255116.png)